Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-
Description
Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]- (CAS: 879362-24-0) is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol. Structurally, it features a benzaldehyde core substituted with a 2-oxo-2-(1-pyrrolidinyl)ethoxy group. This compound is characterized by:
Properties
CAS No. |
90074-83-2 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide |
InChI |
InChI=1S/C13H16N2O3/c14-13(17)10-5-1-2-6-11(10)18-9-12(16)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H2,14,17) |
InChI Key |
DHOFJPZRKKNXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide typically involves the reaction of 2-hydroxybenzamide with pyrrolidine and an appropriate acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane, and the reaction is often catalyzed by a base such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Modulation of Hormonal Activity
- A patent (EP3327017) discusses benzamide derivatives as modulators of follicle-stimulating hormone (FSH). The compound is synthesized as part of a series aimed at enhancing reproductive health by influencing hormonal pathways. These derivatives have shown promise in regulating FSH levels, which is critical for reproductive function in both males and females .
-
Radiotracer Development
- Benzamide derivatives have been explored as potential radiotracers for imaging in oncology. Research indicates that modifications to the benzamide structure can enhance the melanin-targeting capability of radiotracers, which is particularly beneficial for diagnosing melanoma. For instance, certain fluorinated benzamide derivatives exhibited significant uptake in melanin-rich tumors, suggesting their utility in targeted imaging .
-
Anticancer Properties
- Studies have indicated that benzamide compounds can exhibit anticancer properties through various mechanisms. For example, the structural modification of benzamide can lead to increased selectivity and potency against specific cancer cell lines. These findings are crucial for developing new chemotherapeutic agents that target cancer cells more effectively while minimizing side effects .
Table 1: Summary of Key Studies on Benzamide Applications
| Study/Patent | Application Area | Key Findings |
|---|---|---|
| EP3327017 | Hormonal Modulation | Demonstrated effectiveness in modulating FSH levels, impacting reproductive health. |
| Pyo et al. (2022) | Oncology Imaging | Developed benzamide derivatives with enhanced melanin-targeting ability for melanoma imaging. |
| Liu et al. (2019) | Anticancer Research | Identified novel benzamide structures with significant anticancer activity against specific cell lines. |
Synthesis and Modification Strategies
The synthesis of benzamide derivatives often involves modifying the amine or ethoxy groups to enhance their biological activity and pharmacokinetic properties. For instance, altering the N-substituents can lead to improved retention times in target tissues, which is vital for both therapeutic efficacy and imaging applications .
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
A. Benzamide, 4-ethoxy-N-(2-oxo-1(2H)-pyridinyl) (CAS: 75267-86-6)
- Molecular Formula : C₁₄H₁₄N₂O₃ (MW: 258.28 g/mol).
- The ethoxy group is positioned para to the amide linkage, contrasting with the ortho substitution in the target compound.
- Synthetic Route : Synthesized via coupling of 2-(4'-ethoxyphenyl)pyridine derivatives with oxadiazole precursors .
- Applications : Likely explored for kinase inhibition or as a building block in heterocyclic drug synthesis.
B. Benzamide, 2-(2-butoxyethoxy)-N-[2-(1-pyrrolidinyl)ethyl] (CAS: 94431-92-2)
- Molecular Formula : C₁₉H₃₀N₂O₃ (MW: 334.45 g/mol).
- Key Differences : Incorporates a longer butoxyethoxy chain and a pyrrolidinyl-ethylamine side chain. The extended alkoxy chain may improve lipid solubility, while the ethyl spacer could modulate receptor binding kinetics.
- Applications: Potential use in neuropharmacology due to the pyrrolidine moiety, which is common in neuromodulators .
C. 3-Bromo-N-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide (CAS: Not provided)
- Molecular Formula : C₁₇H₂₂BrN₂O₅ (MW: 413.28 g/mol).
- The hydroxyl and ethyl groups on the pyrrolidine ring introduce additional hydrogen-bonding sites .
- Synthetic Notes: Likely synthesized via bromination of precursor benzamides followed by functionalization of the pyrrolidine ring.
Physicochemical and Hazard Profiles
Key Observations :
- The target compound shares a pyrrolidinyl group with Compound B and Compound C , but differs in substituent positioning and chain length.
- Brominated derivatives (Compound C ) exhibit higher molecular weights and altered hazard profiles due to halogen presence.
- Ethoxy vs. butoxyethoxy chains impact lipophilicity, with longer chains likely enhancing membrane permeability.
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]- (CAS Number: 9320212) is notable for its potential therapeutic applications, particularly in the fields of neuroprotection and ocular health. This article examines the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H16N2O3
- Molar Mass : 248.28 g/mol
- Structure : The compound features a benzamide core with a pyrrolidine ring and an ethoxy group attached to a carbonyl.
Neuroprotective Effects
Research indicates that benzamide derivatives exhibit neuroprotective properties. For instance, in vitro studies have shown that benzamide can protect primary neurons from excitotoxicity induced by amino acids. In vivo studies with C57Bl/6N mice demonstrated that benzamide, as a PARP inhibitor, significantly reduced neuronal apoptosis and improved memory functions without inducing hypothermia .
Ocular Applications
A specific derivative of benzamide has been identified as an effective ocular tension depressor. Experimental studies involving New Zealand albino rabbits showed that this compound could significantly lower intraocular pressure, suggesting its potential utility in treating glaucoma . The administration of ocular solutions containing the compound at concentrations ranging from 0.001% to 10% demonstrated satisfactory effects in managing elevated ocular tension.
The biological activity of Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]- is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects.
- Neuroprotection : By inhibiting PARP activity, it reduces oxidative stress and apoptosis in neuronal cells .
- Ocular Pressure Regulation : The mechanism by which this compound lowers ocular tension involves modulation of aqueous humor dynamics and possibly enhancing trabecular outflow .
Case Studies and Research Findings
Additional Research Insights
Recent studies have explored the synthesis of various benzamide derivatives with modifications aimed at enhancing their biological activity. For instance, compounds substituted with oxadiazole moieties have shown promising antifungal activities against pathogens like Fusarium graminearum and Phytophthora capsica, indicating a broad spectrum of potential applications beyond neuroprotection and ocular health .
Q & A
Q. What are the common synthetic strategies for introducing the 2-oxo-2-(1-pyrrolidinyl)ethoxy moiety into benzamide derivatives?
- Methodological Answer : The 2-oxo-2-(1-pyrrolidinyl)ethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example:
- Acylation : Reacting a benzamide precursor with 2-chloroacetylpyrrolidine under basic conditions (e.g., Et₃N in CH₂Cl₂) .
- Rhodium-Catalyzed Coupling : As demonstrated in analogous syntheses, Rh₂(OAc)₄ can catalyze the addition of diazo compounds to form ether linkages under inert atmospheres (e.g., N₂) at controlled temperatures (0°C) .
- Etherification : Using hydroxyethylpyrrolidinone derivatives with activating agents (e.g., DCC/DMAP) in anhydrous solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrrolidinyl ethoxy group’s connectivity and stereochemistry. For example, the ethoxy protons appear as distinct triplets (δ ~3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the oxo-pyrrolidinyl moiety .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl (C=O) groups in the benzamide and oxo-pyrrolidinyl segments .
Q. What are the typical reaction conditions for forming the ether linkage in such compounds?
- Methodological Answer : Ether bond formation often requires:
- Solvents : Anhydrous CH₂Cl₂ or THF to prevent hydrolysis .
- Bases : Et₃N or NaH to deprotonate hydroxyl groups .
- Temperature : Controlled addition at 0°C to mitigate exothermic side reactions, as shown in Rh-catalyzed protocols .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of pyrrolidinyl ethoxy group installation?
- Methodological Answer :
- Catalyst Selection : Rh₂(OAc)₄ improves regioselectivity in diazo-based couplings, as shown in analogous syntheses (38% yield with 2 mol% catalyst) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the benzamide’s electron-deficient positions.
- Protecting Groups : Temporarily blocking reactive sites (e.g., amide NH with Boc groups) directs the ethoxy moiety to the desired position .
Q. What are the implications of structural modifications on target specificity in enzyme inhibition studies?
- Methodological Answer :
- Pyrrolidine Substitution : Replacing the pyrrolidine ring with piperidine (6-membered) reduces steric hindrance, potentially enhancing binding to flat active sites (e.g., bromodomains as in BRD4 inhibitors) .
- Benzamide Core Modifications : Electron-withdrawing groups (e.g., -CF₃) on the benzamide ring improve affinity for hydrophobic enzyme pockets, as seen in GlyT1 transporter inhibitors .
- Ethoxy Linker Length : Extending the ethoxy chain (e.g., adding PEG units) increases solubility and alters binding kinetics, as demonstrated in protein interaction probes .
Q. How to resolve contradictions in biological activity data when varying pyrrolidine substituents?
- Methodological Answer :
- Comparative SAR Studies : Systematically test analogs with single-point modifications (e.g., methyl vs. phenyl groups on pyrrolidine) to isolate activity contributors .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain discrepancies. For instance, steric clashes in one analog may reduce potency despite favorable hydrophobicity .
- Kinetic Assays : Measure on/off rates (e.g., SPR or ITC) to distinguish thermodynamic vs. kinetic drivers of activity .
Q. What in silico methods are recommended for predicting binding affinity to neurological targets?
- Methodological Answer :
- Docking Simulations : Use Glide (Schrödinger) or GOLD to screen against targets like GlyT1, referencing crystal structures of related benzamide inhibitors .
- Molecular Dynamics (MD) : Run 100-ns simulations (e.g., AMBER) to assess stability of the pyrrolidinyl ethoxy group in binding pockets .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent changes to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
